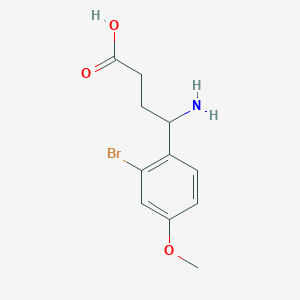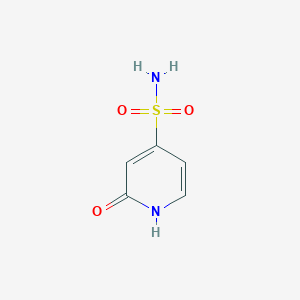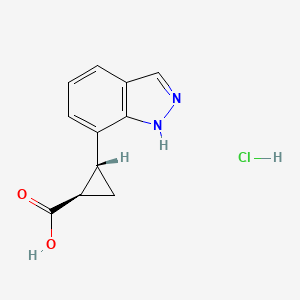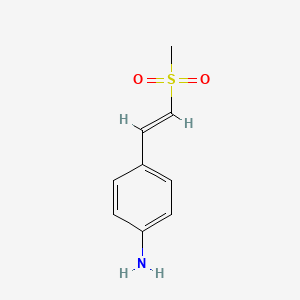
4-(2-(Methylsulfonyl)vinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Methylsulfonyl)vinyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to a vinyl group, which is further connected to an aniline moiety. The compound’s unique structure imparts specific chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Methylsulfonyl)vinyl)aniline typically involves the reaction of aniline derivatives with sulfonyl chlorides or sulfonic acids under specific conditions. One common method is the photoredox-catalyzed reaction, which uses sulfonyl radicals generated from sulfonate salts. This method is mild and allows for the late-stage functionalization of drugs .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of transition-metal-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, is also prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(2-(Methylsulfonyl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Sulfonyl chlorides or sulfonic acids in the presence of Lewis or Brønsted acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(2-(Methylsulfonyl)vinyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Methylsulfonyl)vinyl)aniline involves its interaction with specific molecular targets. In biological systems, the compound selectively inhibits the COX-2 enzyme, reducing inflammation. The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
- 4-(Methylsulfonyl)aniline
- 2-(Methylsulfonyl)aniline
- Vinyl sulfone derivatives
Comparison: 4-(2-(Methylsulfonyl)vinyl)aniline is unique due to the presence of both a vinyl group and a methylsulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in biological systems. Compared to other similar compounds, it offers enhanced anti-inflammatory activity and greater versatility in synthetic applications .
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-[(E)-2-methylsulfonylethenyl]aniline |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-7H,10H2,1H3/b7-6+ |
InChI Key |
BXYLEYDJYXHXPT-VOTSOKGWSA-N |
Isomeric SMILES |
CS(=O)(=O)/C=C/C1=CC=C(C=C1)N |
Canonical SMILES |
CS(=O)(=O)C=CC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide](/img/structure/B13553285.png)
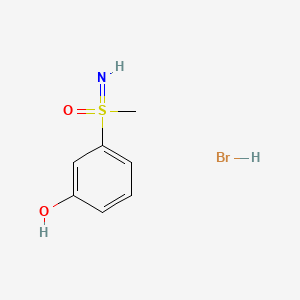
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)

![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)
![2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)
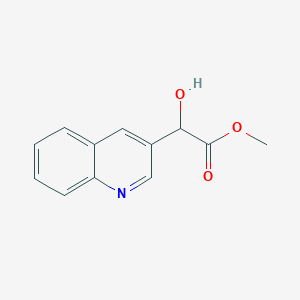
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)

